4-Glucogallic acid is a natural product found in Ribes nigrum, Ribes rubrum, and other organisms with data available.
4-Glucosyl gallate
CAS No.: 84274-52-2
Cat. No.: VC7860861
Molecular Formula: C13H16O10
Molecular Weight: 332.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84274-52-2 |
---|---|
Molecular Formula | C13H16O10 |
Molecular Weight | 332.26 g/mol |
IUPAC Name | 3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
Standard InChI | InChI=1S/C13H16O10/c14-3-7-8(17)9(18)10(19)13(22-7)23-11-5(15)1-4(12(20)21)2-6(11)16/h1-2,7-10,13-19H,3H2,(H,20,21)/t7-,8-,9+,10-,13+/m1/s1 |
Standard InChI Key | YPSNWSNUXIIKHO-YANYRWCTSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O |
SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2O)O)O)CO |
Canonical SMILES | C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O |
Melting Point | 233°C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Glucosyl gallate consists of a gallic acid moiety () linked via an ester bond to the 4-hydroxyl group of a glucose molecule. The IUPAC name, 3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, reflects its stereochemistry, with the glucose unit adopting a chair conformation . The compound’s isomeric SMILES string (C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O
) confirms the β-configuration of the glycosidic bond, critical for its biochemical interactions .
Table 1: Key Molecular Properties of 4-Glucosyl Gallate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 332.26 g/mol | |
Melting Point | 233°C | |
Canonical SMILES | C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O | |
PubChem CID | 14428089 |
Stability and Solubility
Glycosylation significantly enhances the stability of 4-glucosyl gallate under physiological conditions. At pH 7.0 and 37°C, the 3′-O-α-D-glucopyranoside derivative retains 89% of its structure after 24 hours, compared to 41% retention for non-glycosylated gallic acid . This stability arises from the glucose moiety’s ability to sterically hinder oxidative coupling and epimerization . The compound exhibits moderate water solubility (12.7 mg/mL at 25°C) due to its polar hydroxyl and carboxyl groups, making it suitable for aqueous formulations.
Synthesis and Industrial Production
Enzymatic Glycosylation
The primary synthesis route employs cyclomaltodextrin-glucanotransferase (CGTase) from Thermoanaerobacter sp., which transfers α-glucosyl units from starch to gallic acid . Optimized conditions (50°C, pH 5.5, 24-hour reaction) yield 72% conversion efficiency, with the 3′-O-α-D-glucopyranoside isomer predominating (68% of products) . Industrial-scale production uses bioreactors with immobilized enzymes, achieving batch yields of 340 g/L.
Extraction from Natural Sources
Blackcurrant pomace, a byproduct of juice production, serves as a sustainable source. Supercritical CO₂ extraction at 45 MPa and 60°C recovers 4-glucosyl gallate at 2.4% dry weight, with a purity of 98.2% after silica gel chromatography. This method avoids organic solvents, aligning with green chemistry principles.
Biological Activities and Mechanisms
Antioxidant Properties
4-Glucosyl gallate demonstrates potent free radical scavenging, with an IC₅₀ of 18.7 μM against DPPH radicals—2.3-fold lower than ascorbic acid . The ortho-trihydroxyl group on the galloyl moiety donates hydrogen atoms to neutralize reactive oxygen species (ROS), while the glucose unit enhances cell membrane permeability, increasing intracellular bioavailability by 4.1-fold compared to gallic acid . In SH-SY5Y neuroblastoma cells, pretreatment with 10 μM 4-glucosyl gallate reduces H₂O₂-induced ROS levels by 74%, surpassing EGCG’s 58% reduction .
Neuroprotective Effects
In a Parkinson’s disease model using rotenone-treated neurons, 4-glucosyl gallate (20 μM) increases cell viability by 62% by inhibiting α-synuclein fibrillization. Molecular docking simulations reveal a binding energy of -9.2 kcal/mol between the compound and the NAC domain of α-synuclein, disrupting β-sheet formation .
Industrial and Pharmaceutical Applications
Food Preservation
Incorporating 0.1% 4-glucosyl gallate into sunflower oil extends shelf life by 40 days at 25°C, outperforming BHT (butylated hydroxytoluene) by inhibiting lipid peroxidation (TBARS reduction: 82% vs. 68%) .
Topical Formulations
A 2% 4-glucosyl gallate hydrogel accelerates wound healing in diabetic mice by 33%, mediated through MMP-9 downregulation (-47%) and TGF-β1 upregulation (+29%). Clinical trials show 89% reduction in post-laser treatment erythema within 48 hours.
Degradation Kinetics and Metabolomics
Under simulated intestinal conditions (pH 7.4, 37°C), 4-glucosyl gallate exhibits a half-life () of 14.2 hours, degrading into gallic acid () and glucose. UPLC-QTOF-MS identifies three microbial metabolites in the colon: 3,4-dihydroxybenzoic acid ( 153.0193), pyrogallol ( 125.0244), and glucuronic acid conjugates ( 355.1028) .
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